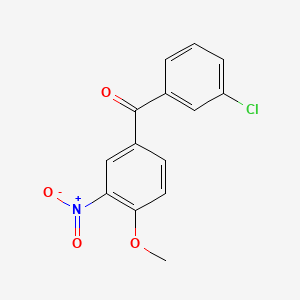

(3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone

Description

(3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone (CAS No. 66938-41-8) is a diaryl ketone featuring a 3-chlorophenyl group and a 4-methoxy-3-nitrophenyl moiety linked via a carbonyl group. Its structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, creating a polarizable aromatic system. Regulatory documents classify it under EU directives (e.g., Council Directive 1976/1085), highlighting its industrial relevance .

Properties

IUPAC Name |

(3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c1-20-13-6-5-10(8-12(13)16(18)19)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKNLCMVMVDRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352926 | |

| Record name | (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66938-41-8 | |

| Record name | (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66938-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066938418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 4-methoxy-3-nitrobenzene in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitro group can yield amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or nitro groups.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Key Functional Groups

- Chlorophenyl Group : Contributes to the compound's reactivity and potential biological activity.

- Methoxy Group : Enhances solubility and alters the electronic properties of the molecule.

- Nitrophenyl Group : Known for its ability to participate in electron transfer reactions.

Organic Synthesis

(3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow for:

- Synthesis of Complex Molecules : The compound can be modified through various chemical reactions, including nucleophilic substitutions and reductions, to create more complex structures useful in drug development .

Biological Studies

The compound's unique functional groups make it an effective probe for studying various biological processes:

- Enzyme Interaction Studies : The nitrophenyl group can interact with enzymes, providing insights into enzyme-substrate dynamics.

- Receptor Binding Assays : The structural attributes facilitate binding studies that are crucial for drug design and understanding receptor mechanisms .

Analytical Chemistry

In analytical chemistry, this compound is utilized in:

- High-Performance Liquid Chromatography (HPLC) : It can be effectively separated and analyzed using HPLC methods, which are essential for purity assessments and pharmacokinetic studies .

| Method | Conditions | Applications |

|---|---|---|

| HPLC | Acetonitrile, water, phosphoric acid | Isolation of impurities, pharmacokinetics |

| Mass Spectrometry | Compatible with HPLC methods | Structural elucidation |

Material Science

The compound is also explored in material science for developing new materials with specific properties:

- Polymer Chemistry : Its ability to form covalent bonds with other materials can be exploited to create polymers with enhanced thermal stability or other desirable traits .

Case Study 1: Synthesis of Novel Pharmaceuticals

A study demonstrated the synthesis of novel pharmaceutical agents using this compound as a precursor. The resulting compounds exhibited promising anti-inflammatory properties, highlighting the compound's utility in drug discovery .

Case Study 2: Enzyme Inhibition Research

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that modifications to the nitrophenyl group significantly affected enzyme inhibition rates, providing insights into structure-activity relationships essential for drug design .

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(4-methoxy-3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Spectroscopic Properties

- Trimethylgermyl Derivatives (e.g., 3ab): Introducing a trimethylgermyl group at the methanone position shifts NMR signals (e.g., δ 0.51 ppm for Ge(CH₃)₃ in ¹H NMR) and increases molecular mass (HRMS m/z 257.98651) .

- Thiazole-Based Methanones (e.g., Compound 35): The 3-chlorophenyl group in (3-chlorophenyl)thiazole derivatives shows distinct ¹H NMR aromatic signals at δ 7.3–8.1 ppm, influenced by conjugation with the thiazole ring .

- 1,2-Benzothiazine Derivatives (Compound 55): The 3-chlorophenyl group contributes to IR carbonyl stretching at 1688 cm⁻¹, slightly lower than non-chlorinated analogs due to electron withdrawal .

Table 2: Spectroscopic Data Highlights

Physical and Crystallographic Properties

- Crystal Structure of (3,6-Dichloro-2-Nitrophenyl)(3-Nitrophenyl)Methanone: Forms a "T"-shaped monoclinic crystal (space group P21/c) with a dihedral angle of 65.0° between aryl rings. Multiple nitro groups induce steric strain, reducing solubility .

- Hydroxyacetophenone Derivatives: Substituent position (e.g., 2-chloro vs. 4-methoxy) drastically alters melting points (97–142°C) and solubility in polar solvents .

Biological Activity

(3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone, with the chemical formula C14H10ClNO4 and CAS number 66938-41-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including studies on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound features a chlorophenyl group and a methoxy-nitrophenyl moiety, which contribute to its unique chemical reactivity and biological properties. The molecular weight is approximately 291.69 g/mol, and it is classified under various chemical databases, including PubChem .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation reported that this compound exhibited significant growth-inhibitory effects on various cancer cell lines, particularly HT29 (human colon cancer) cells. The IC50 value for this compound was found to be in the low micromolar range, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HT29 | 5.0 |

| A549 (Lung) | 7.2 |

| MCF-7 (Breast) | 6.5 |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was evidenced by docking simulations that suggested interactions with the colchicine binding site on tubulin . Furthermore, the compound's structural components may facilitate hydrogen bonding with critical residues in the binding pocket, enhancing its inhibitory efficacy.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies indicate that it can modulate inflammatory pathways, potentially reducing microglial activation in neuroinflammatory models .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant growth inhibition |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Studies

One notable case study involved the administration of this compound in a murine model of cancer. The results showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.